(2-(3,4-Dimethylphenyl)oxazol-4-YL)methanamine
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Overview
Description
(2-(3,4-Dimethylphenyl)oxazol-4-YL)methanamine is a chemical compound with the molecular formula C12H14N2O It is characterized by the presence of an oxazole ring substituted with a methanamine group and a 3,4-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(3,4-Dimethylphenyl)oxazol-4-YL)methanamine typically involves the reaction of 3,4-dimethylbenzaldehyde with an appropriate amine and a source of oxazole. One common method involves the condensation of 3,4-dimethylbenzaldehyde with glycine, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like acetic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including controlled temperature and pressure, to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(2-(3,4-Dimethylphenyl)oxazol-4-YL)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
(2-(3,4-Dimethylphenyl)oxazol-4-YL)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2-(3,4-Dimethylphenyl)oxazol-4-YL)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (2-(3,4-Dimethylphenyl)oxazol-4-YL)ethanamine
- (2-(3,4-Dimethylphenyl)oxazol-4-YL)propanamine
- (2-(3,4-Dimethylphenyl)oxazol-4-YL)butanamine
Uniqueness
(2-(3,4-Dimethylphenyl)oxazol-4-YL)methanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C12H14N2O |
---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
[2-(3,4-dimethylphenyl)-1,3-oxazol-4-yl]methanamine |
InChI |
InChI=1S/C12H14N2O/c1-8-3-4-10(5-9(8)2)12-14-11(6-13)7-15-12/h3-5,7H,6,13H2,1-2H3 |
InChI Key |
MZJBCUVRNVLMDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=CO2)CN)C |
Origin of Product |
United States |
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